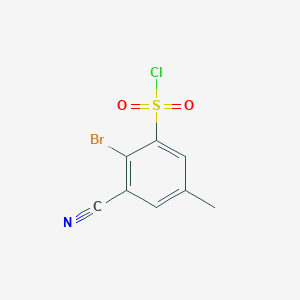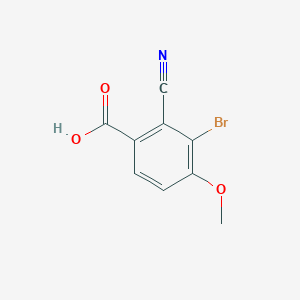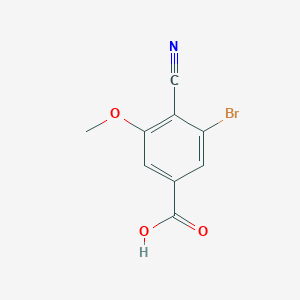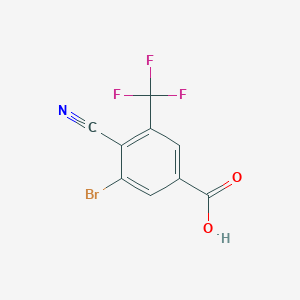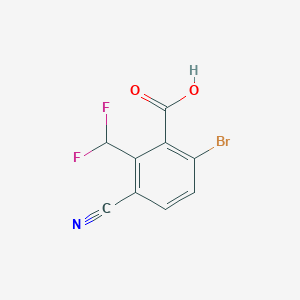
3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid
Overview
Description
3-(2-Oxo-1,3-oxazolidin-3-yl)propanoic acid, also known as 3-oxazolidinone propanoic acid, is a naturally occurring organic acid found in many plants, fungi and bacteria. It is a derivative of oxazolidinone, an important class of compounds that have a wide range of applications in the fields of pharmaceuticals, biochemistry, and food science. This acid is known for its unique properties, such as its high solubility in water and its ability to form strong hydrogen bonds. It has been studied extensively in recent years due to its potential as a therapeutic agent and as a reagent in chemical synthesis.
Scientific Research Applications
Beta-Pseudopeptide Foldamers
The synthesis and conformational analysis of homo-oligomers of D-Oxac, which contains an oxazolidin-2-one and a beta-amino acid group, have been studied. These molecules are good candidates for application in biological systems due to their tendency to fold into a regular helical structure in competitive solvents like water (Luppi et al., 2004).
Intermolecular Cycloadditions
3-(Propa-1,2-dien-1-yl)oxazolidin-2-one has been used efficiently in gold-catalyzed intermolecular [2+2] cycloadditions to alkenes, providing a simple entry to highly substituted cyclobutane derivatives with complete regio- and stereocontrol (Faustino et al., 2012).
Antimicrobial Activity
New compounds, 3-[(4-Substituted) (2-oxo-1,3-oxazolidin-3-yl) phosphoryl]- 1,3-oxazolidin-2-ones, have been synthesized and evaluated for their antimicrobial activities, demonstrating potential applications in addressing microbial resistance (Reddy et al., 2008).
Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus is recognized for its significance in synthetic organic chemistry, particularly for its mechanistic and stereochemical outcomes in the construction of various synthetic frameworks. This nucleus is not commonly found in natural products but is extensively used in synthetic organic chemistry and medicinal chemistry (Zappia et al., 2007).
properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFOFDIMBJZEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



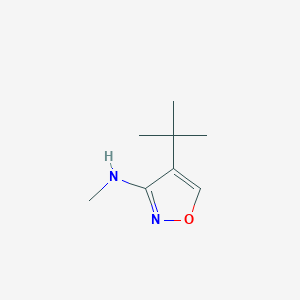
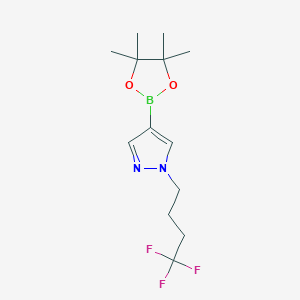
![[3-Chloro-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1414611.png)
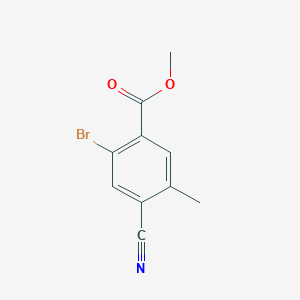
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)



